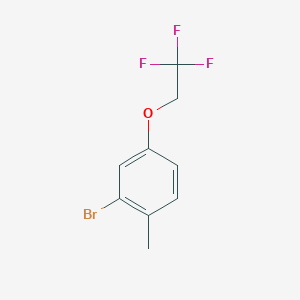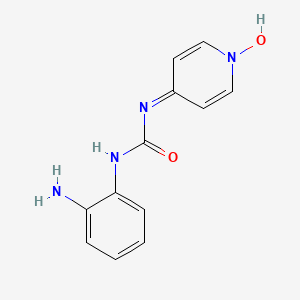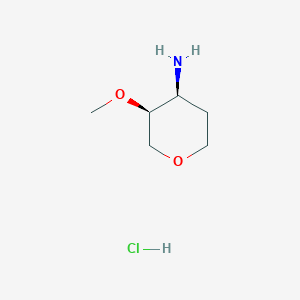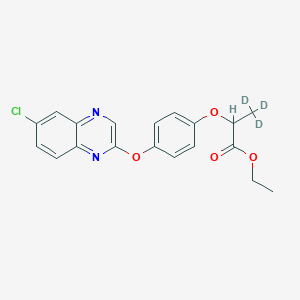
2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene
Vue d'ensemble
Description
“2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene” is a chemical compound with the molecular formula C9H8BrF3O. It has a molecular weight of 269.06 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrF3O/c10-8-3-1-7(2-4-8)5-14-6-9(11,12)13/h1-4H,5-6H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density are not available in the current data.Applications De Recherche Scientifique
Aryne Route Synthesis
Schlosser and Castagnetti (2001) explored the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes using a method involving the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA). This process generates intermediates that can be converted into various derivatives through different chemical reactions, providing insights into the versatile applications of bromo-trifluoromethoxybenzene compounds in organic synthesis (Schlosser & Castagnetti, 2001).
Thermo Physical Property Measurement
Ramesh, Yunus, and Ramesh (2015) focused on measuring viscosities and densities of binary liquid mixtures, including Bromo benzene, at various temperatures. The study revealed how the presence and position of methyl groups in aromatic hydrocarbons like bromobenzene influence mixture properties. This research demonstrates the use of bromobenzene derivatives in understanding the behavior of chemical mixtures under different conditions (Ramesh, Yunus, & Ramesh, 2015).
Conformational Studies
Okazaki et al. (1989) conducted a conformational study on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene. Their research used dynamic NMR and molecular mechanics calculations to understand the conformational behavior of the compound, showing its significance in the field of stereochemistry and molecular design (Okazaki, Unno, Inamoto, & Yamamoto, 1989).
X-Ray Structure Determinations
Jones, Kuś, and Dix (2012) analyzed the structures of various bromo- and bromomethyl-substituted benzenes, including 1-bromo-4-(trifluoromethoxy)benzene derivatives. This study provided valuable insights into the molecular interactions and packing motifs in these compounds, contributing to the understanding of their physical and chemical properties (Jones, Kuś, & Dix, 2012).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-2-3-7(4-8(6)10)14-5-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJBBZGWQHNDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-7-nitroimidazo[1,2-a]pyridine](/img/structure/B1413704.png)
![ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413705.png)






![(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine](/img/structure/B1413716.png)
![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B1413722.png)
![Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1413723.png)
![5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1413725.png)


